Barium 2-ethylhexoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium 2-ethylhexoxide is an organometallic compound with the chemical formula Ba[OCH₂(C₂H₅)CH(CH₂)₃CH₃]₂. It is commonly used as a reagent, catalyst, and precursor material in various industrial and scientific applications. This compound is known for its utility in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Vorbereitungsmethoden
Barium 2-ethylhexoxide can be synthesized through several methods. One common approach involves the reaction of barium metal with 2-ethylhexanol under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation. The resulting product is then purified to obtain this compound in its desired form .
Analyse Chemischer Reaktionen
Barium 2-ethylhexoxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form barium oxide and other by-products.
Substitution: It can participate in substitution reactions where the 2-ethylhexoxide group is replaced by other functional groups.
Precipitation: This compound can react with certain reagents to form precipitates, such as barium chromate when reacted with chromates.
Common reagents used in these reactions include oxidizing agents, acids, and other organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Barium 2-ethylhexoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various barium-containing compounds and materials.
Biology: Research on barium compounds often explores their potential biological effects and interactions.
Medicine: While not directly used in medicine, barium compounds are studied for their potential diagnostic and therapeutic applications.
Wirkmechanismus
The mechanism of action of barium 2-ethylhexoxide involves its interaction with other chemical species through its 2-ethylhexoxide groups. These interactions can lead to the formation of new compounds or materials, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Barium 2-ethylhexoxide can be compared with other similar compounds, such as:
Barium isopropoxide: Another organometallic compound used in similar applications.
Barium ethoxide: Known for its use in organic synthesis and as a precursor for other barium compounds.
Barium 2-ethylhexanoate: Used in the preparation of thin-film superconductors.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
Molekularformel |
C16H34BaO2 |
---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
barium(2+);2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
DXVDYXIHQRRWSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.